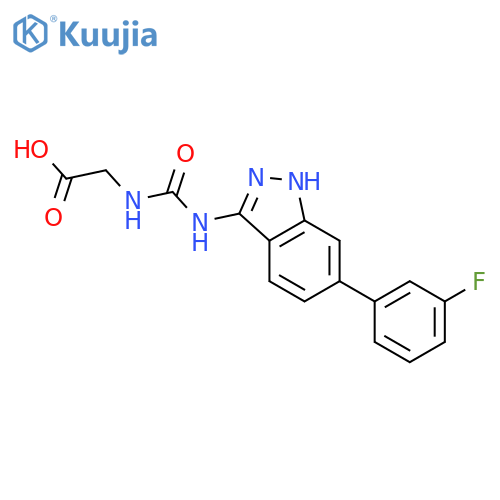

Cas no 1300041-53-5 (Fusarisetin A)

Fusarisetin A structure

商品名:Fusarisetin A

CAS番号:1300041-53-5

MF:C22H31NO5

メガワット:389.485246896744

CID:1066809

Fusarisetin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-F1435-2.50 mg |

Fusarisetin A |

1300041-53-5 | >95% by HPLC | 2.50 mg |

$1,015.00 | 2023-07-10 | |

| TRC | F865405-1mg |

Fusarisetin A |

1300041-53-5 | 1mg |

$1556.00 | 2023-05-18 | ||

| TRC | F865405-500μg |

Fusarisetin A |

1300041-53-5 | 500μg |

$ 775.00 | 2022-06-04 | ||

| TRC | F865405-1000μg |

Fusarisetin A |

1300041-53-5 | 1mg |

440.00 | 2021-08-12 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391769-500 µg |

Fusarisetin A, |

1300041-53-5 | 500µg |

¥2,369.00 | 2023-07-11 | ||

| A2B Chem LLC | AE62821-2.5mg |

(+)-Fusarisetin A |

1300041-53-5 | ≥98% | 2.5mg |

$876.00 | 2024-01-04 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-2.5mg |

Fusarisetin A |

1300041-53-5 | 98% | 2.5mg |

¥10155.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-500ug |

Fusarisetin A |

1300041-53-5 | 98% | 500ug |

¥3061.00 | 2022-04-26 | |

| BioAustralis | BIA-F1435-2.50mg |

Fusarisetin A |

1300041-53-5 | >95% by HPLC | 2.50mg |

$1105.00 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391769-500µg |

Fusarisetin A, |

1300041-53-5 | 500µg |

¥2369.00 | 2023-09-05 |

Fusarisetin A 関連文献

-

Antonio Evidente,Alexander Kornienko,Alessio Cimmino,Anna Andolfi,Florence Lefranc,Véronique Mathieu,Robert Kiss Nat. Prod. Rep. 2014 31 617

-

Manoj Mondal,Utpal Bora RSC Adv. 2013 3 18716

-

Xiaojun Li,Qingfei Zheng,Jun Yin,Wen Liu,Shuanhu Gao Chem. Commun. 2017 53 4695

-

4. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural productsMajid M. Heravi,Vaezeh Fathi Vavsari RSC Adv. 2015 5 50890

-

Jing Xu,Eduardo J. E. Caro-Diaz,Michelle H. Lacoske,Chao-I. Hung,Colin Jamora,Emmanuel A. Theodorakis Chem. Sci. 2012 3 3378

1300041-53-5 (Fusarisetin A) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量